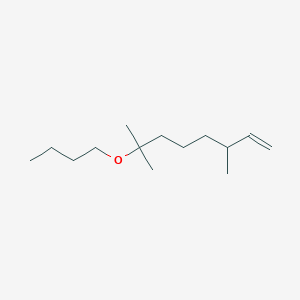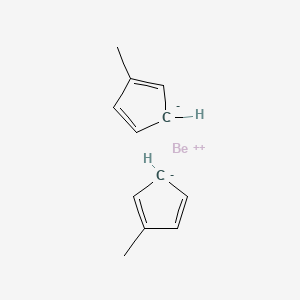
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is a bicyclic organic compound with the chemical formula C₁₂H₁₈N·HCl. It is a partially hydrogenated derivative of naphthalene and exists as a colorless solid. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one oxime using Raney nickel as a catalyst in methanolic ammonia under a hydrogen atmosphere. The reaction is carried out for approximately 20 hours, followed by filtration and purification steps to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the synthesis. Catalysts such as nickel or palladium on carbon are commonly employed to facilitate the hydrogenation process.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: It can be further reduced to form fully hydrogenated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of decahydronaphthalene derivatives.
Substitution: Formation of halogenated amines.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized as a hydrogen-donor solvent in industrial processes and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: A similar compound with a different substitution pattern.
5-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine: Contains a methoxy group instead of methyl groups.
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Another derivative with different functional groups.
Uniqueness
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at positions 5 and 7 enhances its hydrophobicity and influences its reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
181424-46-4 |
|---|---|
Molekularformel |
C12H18ClN |
Molekulargewicht |
211.73 g/mol |
IUPAC-Name |
5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8;/h6-7,12H,3-5,13H2,1-2H3;1H |
InChI-Schlüssel |
BUOYFKPCMGIPTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2CCCC(C2=C1)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)


![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)



